4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide is a synthetic organic compound that features an imidazole ring, a piperidine ring, and a tolyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: This step may involve nucleophilic substitution reactions where a piperidine derivative is introduced.
Introduction of the tolyl group: This can be done via Friedel-Crafts alkylation or acylation reactions.
Final coupling: The final step involves coupling the imidazole and piperidine derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the imidazole ring or the piperidine ring, potentially leading to the formation of saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the imidazole ring or the tolyl group.
Common Reagents and Conditions
Oxidizing agents: KMnO4, CrO3, or H2O2.
Reducing agents: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tolyl group may yield benzoic acid derivatives, while reduction of the imidazole ring may produce imidazoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with imidazole rings are often used as ligands in coordination chemistry and catalysis.
Material Science: Such compounds can be used in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It may interact with specific receptors in biological systems, providing insights into receptor-ligand interactions.
Medicine
Drug Development: Compounds with similar structures are often explored for their potential as therapeutic agents, particularly in the treatment of infections, inflammation, and neurological disorders.
Industry
Agriculture: Such compounds may be used in the development of agrochemicals, including pesticides and herbicides.
Pharmaceuticals: They are used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, inhibiting or modulating their activity. The piperidine ring may enhance binding affinity and specificity, while the tolyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-((1H-imidazol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide: Similar structure but with a phenyl group instead of a tolyl group.
4-((1H-imidazol-1-yl)methyl)-N-(p-tolyl)piperidine-1-carboxamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
The presence of the meta-tolyl group in 4-((1H-imidazol-1-yl)methyl)-N-(m-tolyl)piperidine-1-carboxamide may confer unique steric and electronic properties, influencing its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(3-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-14-3-2-4-16(11-14)19-17(22)21-8-5-15(6-9-21)12-20-10-7-18-13-20/h2-4,7,10-11,13,15H,5-6,8-9,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCTXQYSFMVGLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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